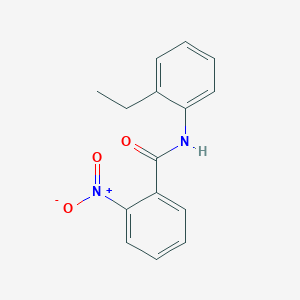

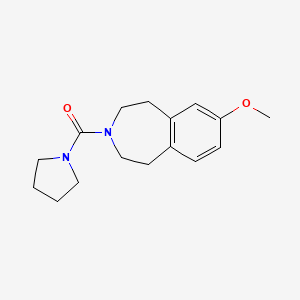

![molecular formula C16H27N3O B5667524 (3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5667524.png)

(3-cyclopentylpropyl){[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of related 1,2,4-oxadiazole derivatives involves multi-step chemical processes that can include cyclization reactions, Mannich reactions, and the use of specific catalysts to achieve desired structural features. For example, the continuous synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, a closely related compound, highlights the challenges and innovations in synthesizing oxadiazole derivatives, emphasizing the need for safer, more efficient methods due to the explosive risks associated with traditional oxidants (艳梅 董, 2023).

Molecular Structure Analysis

Studies on molecular structure reveal the existence of polymorphic forms, differing in molecular and crystal structures, which significantly affect the molecule's stability and interactions. For instance, the polymorphic forms of a similar compound, 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, show variations in energy levels, interactions, and stacking patterns, underlining the complexity of molecular arrangements in oxadiazole derivatives (S. Shishkina et al., 2021).

Chemical Reactions and Properties

The reactivity of oxadiazole compounds with various reagents can lead to a range of chemical transformations, including cycloadditions and rearrangements, that yield new compounds with potentially valuable properties. For example, the cycloaddition of N-[2-([2.2]paracyclophan-4-yl)ethylidene]methylamine-N-oxide with cyclopropenones demonstrates the versatility of oxadiazole derivatives in forming pyrroles through formal [3π + 3π] cycloaddition reactions (A. Aly, 2007).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the behavior of oxadiazole derivatives in different environments. The polymorphism in oxadiazole compounds, as shown in various studies, affects their crystallization, solubility, and stability, which are essential factors in their application in pharmaceutical chemistry (S. Shishkina et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity, and stability under different conditions, define the applications of oxadiazole derivatives. Research on the synthesis and reactions of these compounds provides insights into their chemical behavior, offering a foundation for developing new materials or drugs with desired properties. For instance, the investigation into thiazole synthesis from 1,3,4-oxadiazoles explores the chemical versatility and potential applications of oxadiazole derivatives in synthesizing other heterocyclic compounds (Nico Paepke et al., 2009).

properties

IUPAC Name |

3-cyclopentyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O/c1-19(10-4-7-13-5-2-3-6-13)12-16-17-15(18-20-16)11-14-8-9-14/h13-14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIFMYNPMORRMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1CCCC1)CC2=NC(=NO2)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenoxy)acetyl]azepane](/img/structure/B5667447.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(3-thienyl)propanoyl]piperidin-3-yl}propanoic acid](/img/structure/B5667457.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5667464.png)

![(1R*,5R*)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5667474.png)

![(4-methoxy-3-methylphenyl)[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]acetic acid](/img/structure/B5667479.png)

![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5667506.png)

![2-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5667556.png)

![5-acryloyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5667560.png)

![1-methyl-4-(5,6,7,8-tetrahydro-3-quinolinylcarbonyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667564.png)